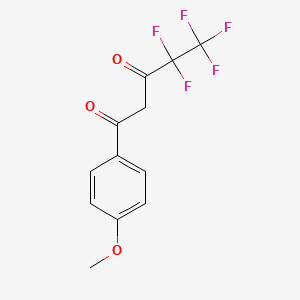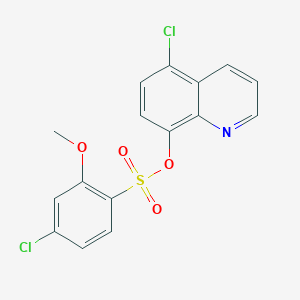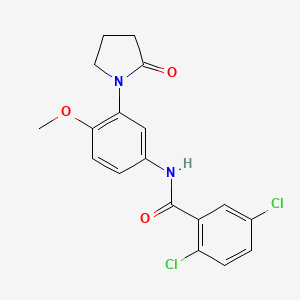![molecular formula C23H27N5O2 B2571485 2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878716-38-2](/img/no-structure.png)
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first developed as a potent and selective inhibitor of protein kinase C (PKC) and has since been widely used in scientific research to investigate the role of PKC in various cellular processes.
Wirkmechanismus
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 works by inhibiting the activity of PKC, which is a family of serine/threonine kinases that play a key role in regulating various cellular processes. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and it phosphorylates a wide range of target proteins, including enzymes, ion channels, and transcription factors. By inhibiting PKC activity, this compound 31-8220 can modulate various cellular processes and signaling pathways.
Biochemical and Physiological Effects
This compound 31-8220 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and the specific PKC isoform that is targeted. Some of the effects of this compound 31-8220 include inhibition of cell proliferation, induction of apoptosis, modulation of ion channel activity, and regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 has several advantages for lab experiments, including its high potency and selectivity for PKC, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, such as its potential off-target effects on other kinases and its relatively short half-life in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 and PKC signaling. One area of interest is the development of more selective PKC inhibitors that can target specific isoforms or subtypes of PKC. Another area of interest is the identification of novel PKC substrates and downstream signaling pathways that can be targeted for therapeutic purposes. Finally, there is a need for further investigation into the role of PKC in various diseases and the potential therapeutic applications of PKC inhibitors.
Synthesemethoden
The synthesis of 2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 involves several steps, starting with the reaction of 2,6-dimethylimidazo[1,2-b]pyridazine-3,7-dione with benzylamine to form the corresponding benzylamino derivative. This intermediate is then reacted with cyclohexylmagnesium bromide to produce the cyclohexylamino derivative, which is subsequently treated with trimethylsilyl chloride and trifluoroacetic acid to yield this compound 31-8220.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 has been extensively used in scientific research to investigate the role of PKC in various cellular processes, including cell proliferation, differentiation, apoptosis, and signal transduction. It has also been used to study the molecular mechanisms of various diseases, such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
878716-38-2 |
|---|---|
Molekularformel |
C23H27N5O2 |
Molekulargewicht |
405.502 |
IUPAC-Name |
2-benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H27N5O2/c1-15-16(2)28-19-20(24-22(28)27(15)18-12-8-5-9-13-18)25(3)23(30)26(21(19)29)14-17-10-6-4-7-11-17/h4,6-7,10-11,18H,5,8-9,12-14H2,1-3H3 |
InChI-Schlüssel |
VSBCZLBNGSPMAR-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2571404.png)



![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2571412.png)

![[3-(Propan-2-yloxy)oxolan-3-yl]methanesulfonyl chloride](/img/structure/B2571416.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2571418.png)


![(NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2571422.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B2571423.png)
